N-benzyl-4-fluoro-N-methylbenzamide
Description
N-Benzyl-4-fluoro-N-methylbenzamide (C₁₆H₁₅FNO) is a fluorinated benzamide derivative characterized by a benzyl group attached to the amide nitrogen and a methyl group at the N-position.
Synthesis and Characterization:
The compound is synthesized via nucleophilic substitution or condensation reactions. details its preparation through silica gel chromatography, yielding 58% as a yellow oil. Key spectral data include:
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-benzyl-4-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C15H14FNO/c1-17(11-12-5-3-2-4-6-12)15(18)13-7-9-14(16)10-8-13/h2-10H,11H2,1H3 |
InChI Key |
PJYDMQKKOGHSPD-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Below is a comparative analysis of N-benzyl-4-fluoro-N-methylbenzamide with related compounds, focusing on substituent effects, synthetic yields, and applications.
Key Observations:
Substituent Effects on Reactivity and Yield: Fluorine vs. However, the 98% yield of 2-fluoro-N-methyl-4-nitrobenzamide suggests nitro groups may enhance reaction efficiency in specific pathways. Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluoro group (electron-withdrawing) stabilizes the benzamide core, whereas methoxy (OCH₃) or methyl (CH₃) groups in related compounds increase electron density, altering solubility and fluorescence properties.
Biological and Industrial Applications :
- Pharmaceutical Intermediates : The target compound and 2-fluoro-N-methyl-4-nitrobenzamide are intermediates in drug synthesis (e.g., antiandrogen agents). Fluorine’s metabolic stability enhances bioavailability in such derivatives.
- Agrochemicals : Compounds like etobenzanid demonstrate benzamide utility in herbicides, though their chlorinated or ethoxymethoxy substituents differ significantly from the target’s fluorinated structure.
Spectroscopic Differences: The target compound’s ¹H NMR shows distinct benzyl (δ 4.60) and methyl (δ 2.87) signals, absent in non-N-benzylated analogs like 4-bromo-N-(2-nitrophenyl)benzamide . IR spectra confirm the amide C=O stretch at ~1630 cm⁻¹ across analogs, but fluorine’s inductive effect shifts aromatic C=C vibrations slightly higher (1604 cm⁻¹) compared to chlorinated derivatives .
Table 2: Comparative Physicochemical Data
| Property | This compound | 2-Fluoro-N-Methyl-4-Nitrobenzamide | N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide |
|---|---|---|---|
| Molecular Weight | 244.11 g/mol | 228.18 g/mol | 304.76 g/mol |
| Melting Point | Not reported | Not reported | 145–147°C (lit.) |
| Key Functional Groups | 4-F, N-benzyl, N-methyl | 2-F, 4-NO₂, N-methyl | 4-Cl, 2-OCH₃, 4-CH₃ |
| Synthetic Yield | 58% | 98% | Not reported |
Preparation Methods
Alkylation Using Benzyl Halides
The most straightforward method involves reacting 4-fluoro-N-methylbenzamide with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a strong base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).
Procedure :
-
Substrate Activation : 4-Fluoro-N-methylbenzamide (1.0 equiv.) is dissolved in tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Base Addition : t-BuOK (1.2 equiv.) is added at 0°C to deprotonate the amide nitrogen.
-
Benzylation : BnBr (1.1 equiv.) is introduced dropwise, and the mixture is stirred at 50°C for 12 hours.
-
Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.
Key Data :
Advantages : Scalable for industrial use; minimal byproducts.
Limitations : Requires stoichiometric base, increasing waste.
Amidation of 4-Fluorobenzoic Acid Derivatives
Coupling with N-Benzylmethylamine
This two-step approach synthesizes the target compound from 4-fluorobenzoic acid:
Step 1: Acid Chloride Formation
4-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 4-fluorobenzoyl chloride.
Step 2: Amide Bond Formation
The acid chloride reacts with N-benzylmethylamine in dichloromethane (DCM) or THF, catalyzed by triethylamine (Et₃N).
Reaction Conditions :
Example :
4-Fluorobenzoyl chloride (1.0 equiv.) + N-benzylmethylamine (1.1 equiv.) → N-benzyl-4-fluoro-N-methylbenzamide (75% yield).
Challenges : Moisture sensitivity; requires rigorous drying.
Reductive Amination and Hydrogenation
Catalytic Hydrogenation of Nitro Intermediates
A patent by CN103304439B outlines a Pd/C-mediated hydrogenation route:
-
Nitro Reduction : 2-Fluoro-4-nitro-N-methylbenzamide is hydrogenated under 10 atm H₂ in ethyl acetate with 10% Pd/C.
-
Benzylation : The resulting 4-amino-2-fluoro-N-methylbenzamide is treated with benzyl bromide in the presence of K₂CO₃.
Key Metrics :
Advantages : High purity (>98%); recyclable catalyst.
Drawbacks : Multi-step synthesis increases time and cost.
One-Pot Protection and Condensation
Integration of Benzyl Protection and Amide Formation
CN102358723A describes a one-pot method using benzyl chloride (BnCl) as a cost-effective alternative to BnBr:
-
Benzyl Protection : 4-Hydroxybenzaldehyde is protected with BnCl in the presence of K₂CO₃.
-
Schiff Base Formation : The protected aldehyde reacts with 4-fluoroaniline.
-
Reduction : The imine intermediate is reduced to the tertiary amide using NaBH₄.
Optimization :
Economic Benefit : BnCl reduces raw material costs by 40% compared to BnBr.
Trifluoroethanol-Mediated Amidation
Direct Ester-to-Amide Conversion
A method from RSC publications employs 2,2,2-trifluoroethanol (TFE) as a mediator:
Procedure :
-
Ester Activation : Methyl 4-fluorobenzoate (1.0 equiv.) reacts with N-benzylmethylamine (1.0 equiv.) in TFE.
-
Base Addition : K₃PO₄ (1.0 equiv.) is added, and the mixture is heated at 90°C for 22 hours.
Performance :
Mechanistic Insight : TFE stabilizes intermediates, enabling direct amidation without coupling agents.
Comparative Analysis of Methods
| Method | Yield (%) | Cost Efficiency | Scalability |
|---|---|---|---|
| Direct Benzylation | 78–85 | Moderate | High |
| Acid Chloride Route | 70–80 | Low | Medium |
| Hydrogenation | 68–98 | High | High |
| One-Pot Protection | 95 | High | High |
| TFE-Mediated | 61–78 | Moderate | Medium |
Q & A
Q. What are the standard synthetic routes for N-benzyl-4-fluoro-N-methylbenzamide?
this compound is typically synthesized via multi-step organic reactions. Key steps include:
- Amide bond formation : Reacting 4-fluorobenzoic acid derivatives with N-methylbenzylamine using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions .
- Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
Critical methods include:
- NMR spectroscopy : H and C NMR confirm structural integrity, with fluorine atoms causing distinct splitting patterns .
- IR spectroscopy : Detects amide C=O stretches (~1650 cm) and aromatic C-F bonds (~1220 cm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 229.25 g/mol) .
Q. How does the fluorine substituent influence the compound’s properties?
The 4-fluoro group:
- Enhances electrophilicity , improving reactivity in nucleophilic aromatic substitution .
- Increases metabolic stability by reducing oxidative degradation, as seen in similar benzamide derivatives .
- Modulates lipophilicity (logP ~2.8), impacting membrane permeability in biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide coupling .
- Catalyst selection : DMAP accelerates acylation by stabilizing the reactive intermediate .
- Inert atmosphere : Schlenk-line techniques under nitrogen/argon prevent hydrolysis of sensitive intermediates .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- 2D NMR (COSY, NOESY) : Resolves overlapping signals caused by fluorine’s anisotropic effects .
- Computational modeling : DFT calculations predict F NMR shifts, aiding spectral assignment .
- Variable-temperature NMR : Reduces signal broadening in rigid aromatic systems .
Q. What methodologies are used to evaluate its biological activity?
- Enzyme inhibition assays : Measure IC values against targets like kinases or proteases using fluorogenic substrates .
- Cellular uptake studies : LC-MS quantifies intracellular concentrations in cancer cell lines (e.g., HeLa) .
- Binding affinity tests : Surface plasmon resonance (SPR) assesses interactions with receptors (e.g., GPCRs) .
Q. How does the compound’s stability vary under different storage conditions?
- Short-term storage : –20°C in amber vials with desiccants prevents photodegradation and hydrolysis .
- Long-term stability : Lyophilization in inert matrices (e.g., trehalose) maintains integrity for >12 months .
Q. What advanced techniques elucidate its reaction mechanisms (e.g., amidation)?
- Kinetic isotope effects (KIEs) : C or N labeling tracks rate-determining steps in acylation .
- In situ FTIR : Monitors intermediate formation during coupling reactions .
- Computational studies : QM/MM simulations reveal transition-state geometries for SN2 pathways .
Data Analysis & Contradiction Resolution
Q. How to reconcile conflicting bioactivity data across studies?
Q. What strategies address poor solubility in aqueous assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
